molecular formula C15H13ClN2OS B12347793 5-(o-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one CAS No. 33671-37-3

5-(o-Chlorophenyl)-7-ethyl-1,3-dihydro-2H-thieno(2,3-e)(1,4)diazepin-2-one

Cat. No.: B12347793
CAS No.: 33671-37-3
M. Wt: 304.8 g/mol
InChI Key: JVAVSGKADCFITI-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzoyl)thiophene is an organic compound with the molecular formula C11H7NO3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur, and is substituted with a nitrobenzoyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrobenzoyl)thiophene typically involves the Friedel-Crafts acylation reaction. In this method, 4-nitrobenzoyl chloride reacts with thiophene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in a solvent like methylene chloride at ambient temperature, followed by stirring for several hours .

Industrial Production Methods

While specific industrial production methods for 2-(4-nitrobenzoyl)thiophene are not widely documented, the general approach would involve scaling up the Friedel-Crafts acylation process. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrobenzoyl)thiophene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.

Common Reagents and Conditions

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 2-(4-Aminobenzoyl)thiophene.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

    Oxidation: Thiophene sulfoxides or sulfones.

Scientific Research Applications

2-(4-Nitrobenzoyl)thiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-nitrobenzoyl)thiophene depends on its specific application. In biological systems, its activity may involve interactions with cellular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Benzoylthiophene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-(4-Methylbenzoyl)thiophene: Contains a methyl group instead of a nitro group, affecting its electronic properties and reactivity.

    2-(4-Chlorobenzoyl)thiophene: Contains a chlorine atom, which influences its chemical behavior differently compared to the nitro group.

Uniqueness

2-(4-Nitrobenzoyl)thiophene is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it more reactive in reduction and substitution reactions compared to its analogs without the nitro group .

Properties

CAS No.

33671-37-3

Molecular Formula

C15H13ClN2OS

Molecular Weight

304.8 g/mol

IUPAC Name

5-(2-chlorophenyl)-7-ethyl-1,2-dihydrothieno[2,3-e][1,4]diazepin-3-one

InChI

InChI=1S/C15H13ClN2OS/c1-2-9-7-11-14(10-5-3-4-6-12(10)16)18-13(19)8-17-15(11)20-9/h3-7,17H,2,8H2,1H3

InChI Key

JVAVSGKADCFITI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(S1)NCC(=O)N=C2C3=CC=CC=C3Cl

Origin of Product

United States

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